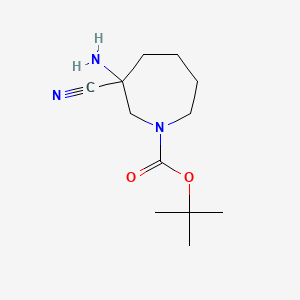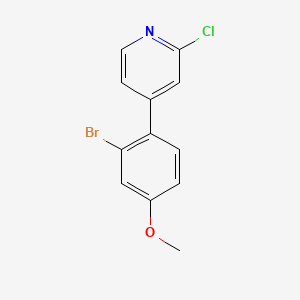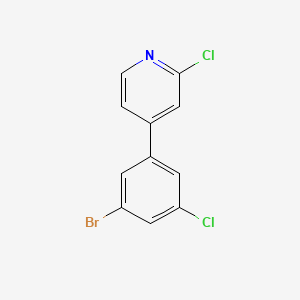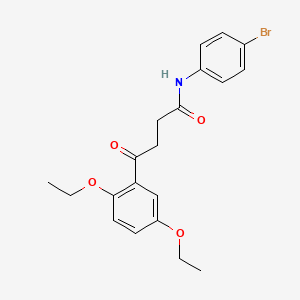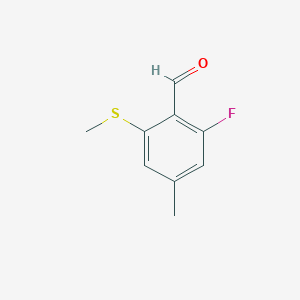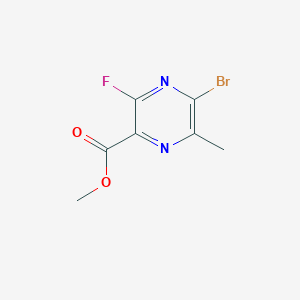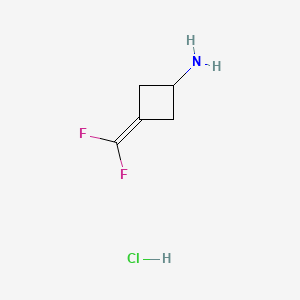
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a thiocyanate group attached to an ethyl chain, and two dimethyl ester groups at the 3 and 5 positions of the dihydropyridine ring. Dihydropyridines are known for their biological activity, particularly in the field of cardiovascular medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethyl-4-(1-hydroxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Thiocyanation Reaction: The hydroxyethyl group is then converted to a thiocyanatoethyl group using thiocyanate reagents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups such as amines or thiols.
Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in cardiovascular therapies, similar to other dihydropyridine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with calcium channels, similar to other dihydropyridines, leading to vasodilation and reduced blood pressure.
Pathways Involved: The inhibition of calcium influx into cells, which affects various physiological processes such as muscle contraction and neurotransmitter release.
相似化合物的比较
Nifedipine: A well-known dihydropyridine used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to other dihydropyridines.
属性
CAS 编号 |
69891-54-9 |
|---|---|
分子式 |
C14H18N2O4S |
分子量 |
310.37 g/mol |
IUPAC 名称 |
dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-7-10(13(17)19-4)12(9(3)21-6-15)11(8(2)16-7)14(18)20-5/h9,12,16H,1-5H3 |
InChI 键 |
NMOHAMWFNUPQOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)SC#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




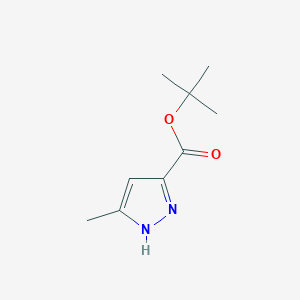
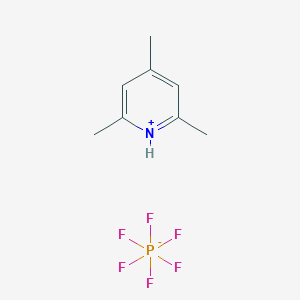

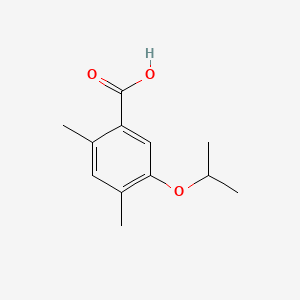
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
